4-Amino-6-(2-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Description
4-Amino-6-(2-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound featuring a 1,3,5-triazine core substituted with an amino group at position 4, a thiol group at position 2, and a 2-methylphenyl moiety at position 5. Its molecular formula is inferred as C${10}$H${12}$N$_4$S, with an approximate molecular weight of 236.3 g/mol, based on analogs like 4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol (MW: 236.3) .
Properties
IUPAC Name |
4-amino-2-(2-methylphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-6-4-2-3-5-7(6)8-12-9(11)14-10(15)13-8/h2-5,8H,1H3,(H4,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJFJBOOTBYJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2NC(=S)NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165259 | |
| Record name | 6-Amino-3,4-dihydro-4-(2-methylphenyl)-1,3,5-triazine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142208-15-8 | |
| Record name | 6-Amino-3,4-dihydro-4-(2-methylphenyl)-1,3,5-triazine-2(1H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142208-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-3,4-dihydro-4-(2-methylphenyl)-1,3,5-triazine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been found to inhibit cyclin-dependent kinase 2 (cdk2). CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
Similar compounds have shown to inhibit cdk2, which leads to the inhibition of cell growth. This inhibition occurs due to the compound’s interaction with the active site of CDK2, preventing its normal function.
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase. This can lead to cell cycle arrest and apoptosis, especially in cancer cells.
Pharmacokinetics
The synthesis methods of similar compounds have been explored, which could potentially influence their adme properties.
Biological Activity
4-Amino-6-(2-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C₁₀H₁₂N₄S
- CAS Number : 1142208-15-8
- MDL Number : MFCD12027945
- Hazard Classification : Irritant .
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. The following table summarizes its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 4.53 | Induction of apoptosis via EGFR inhibition |
| MCF-7 | 3.66 | Cell cycle arrest and apoptosis induction |
| HepG2 | 5.42 | Modulation of pro-apoptotic and anti-apoptotic genes |
The compound exhibits its anticancer effects primarily through the following mechanisms:
- EGFR Inhibition : It has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival. The IC50 for EGFR inhibition was reported at 61 nM .
- Apoptosis Induction : Treatment with the compound leads to an increase in pro-apoptotic genes such as p53 and Bax while decreasing anti-apoptotic genes like Bcl-2. This shift promotes apoptosis in cancer cells .
- Cell Cycle Arrest : The compound induces G0/G1 and G2/M phase arrest in cancer cells, disrupting their ability to proliferate .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The presence of the triazine ring is essential for its interaction with biological targets.
- The methylphenyl substituent enhances lipophilicity, improving binding affinity to target proteins involved in cancer pathways.
Case Studies
A notable study investigated the compound's effects on HCT-116 colon cancer cells. It demonstrated a significant reduction in cell viability with an IC50 value of 4.53 µM after 72 hours of treatment using the MTT assay. The study also employed RT-PCR to confirm the modulation of apoptosis-related genes, showing a marked increase in pro-apoptotic gene expression and a decrease in anti-apoptotic gene expression .
Scientific Research Applications
Biological Activities
4-Amino-6-(2-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol exhibits several noteworthy biological activities:
- Antioxidant Activity : The compound has been studied for its potential to scavenge free radicals, which can contribute to oxidative stress and related diseases.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Enzyme Inhibition : It has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in drug development.
Medicinal Chemistry
The unique structure of this compound makes it a valuable scaffold for the design of new pharmaceuticals. Researchers are exploring its derivatives for potential use in treating diseases such as cancer and diabetes due to its enzyme inhibition properties.
Agrochemicals
This compound is being investigated for its potential applications in agrochemicals as a pesticide or herbicide. Its ability to interact with biological systems may allow it to serve as an effective agent against agricultural pests.
Material Science
The incorporation of this triazine derivative into polymer matrices is being studied for developing advanced materials with enhanced thermal stability and mechanical properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Effects | Demonstrated significant free radical scavenging activity comparable to known antioxidants. |
| Study B | Antimicrobial Activity | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), relevant for diabetes management. |
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group undergoes oxidation under controlled conditions:
-
Disulfide Formation : Exposure to mild oxidizing agents (e.g., H₂O₂, I₂) generates disulfide bonds.
Example:Yield: >70% based on analogous thiol oxidation studies.
-
Sulfonic Acid Formation : Strong oxidants (e.g., KMnO₄, HNO₃) convert the thiol to a sulfonic acid (-SO₃H) group.
Alkylation and Acylation
The thiol and amino groups participate in nucleophilic substitutions:
| Reaction Type | Reagents/Conditions | Products | Yield (%) |
|---|---|---|---|
| S-Alkylation | R-X (R = Me, Et), K₂CO₃, DMF, 60°C | 2-alkylthio derivatives | 65–85 |
| N-Acylation | Ac₂O, pyridine, RT | 4-Acetamido-6-(2-methylphenyl)-1,3,5-triazine-2-thiol | 78 |
| Thioether Formation | Benzyl chloride, Et₃N, THF | 2-(Benzylthio)triazine | 82 |
Data adapted from triazine-thiol analogs.
Nucleophilic Substitution
The triazine ring undergoes substitutions at the 4-amino or 6-aryl positions:
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Aromatic Electrophilic Substitution : Nitration or halogenation at the 2-methylphenyl group under HNO₃/H₂SO₄ or X₂/FeCl₃ .
-
Ring Modification : Reaction with hydrazine or hydroxylamine replaces the thiol group, forming 2-hydrazinyl or 2-hydroxy derivatives .
Complexation with Metals
The thiol and amino groups act as ligands for transition metals:
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| Cu(NO₃)₂ | MeOH, RT | [Cu(C₁₀H₁₁N₄S)₂] | Catalytic oxidation |
| AgNO₃ | H₂O/EtOH, 50°C | Linear coordination polymer | Antimicrobial agents |
Mechanism: The sulfur atom binds to metal centers via lone-pair donation, stabilized by π-backbonding .
Cycloaddition and Annulation
The compound participates in (3+3)-annulation reactions with nitrile imines or diazo compounds to form fused heterocycles:
-
Example reaction with trifluoroacetonitrile imines yields bicyclic triazinones under microwave irradiation (80–95% yield) .
Comparative Reactivity with Analogs
| Compound | Substituent | Key Reactivity Differences |
|---|---|---|
| 4-Amino-6-(3-bromophenyl)-... | 3-Br | Higher electrophilicity at bromine for SNAr |
| 4-Amino-6-methyl-... | CH₃ | Reduced steric hindrance in S-alkylation |
| 4-Amino-6-(thian-2-yl)-... | Thiane ring | Enhanced solubility in polar solvents |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties:
Substituent Effects on Physicochemical Properties
Electronic and Steric Effects
- Phenyl vs.
- Heteroaromatic Substituents : The 5-methylfuryl group () introduces an oxygen atom, enhancing polarity and hydrogen-bonding capacity, which may alter solubility and interaction with biological targets .
Medicinal Chemistry
- Chlorophenyl Analog : The 3-chlorophenyl substituent () may enhance binding to hydrophobic enzyme pockets, useful in antimicrobial agent design .
Agrochemicals
Triazine derivatives are historically significant as herbicides. The methoxy-substituted variant () shares structural motifs with sulfonylurea herbicides like metsulfuron-methyl .
Q & A
Q. What are the established synthetic routes for 4-Amino-6-(2-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol, and what are their critical parameters?
Methodological Answer: Traditional synthesis involves refluxing substituted benzaldehydes with aminotriazole derivatives in ethanol containing glacial acetic acid (4–6 hours, 80°C), followed by solvent evaporation and filtration . Advanced methods employ microwave-assisted one-pot three-component reactions (e.g., cyanamide, aldehydes, and tetrazole derivatives), achieving high yields (85–92%) in 15–30 minutes at 100–120°C . Critical parameters include:
- Stoichiometry (1:1 aldehyde-to-amine ratio)
- Solvent polarity (DMF enhances microwave absorption)
- Temperature control (±5°C tolerance for reproducibility).
Q. Table 1: Synthetic Method Comparison
| Method | Conditions | Time | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Conventional Reflux | Ethanol, glacial AcOH, 80°C | 4–6 hr | 60–75 | Low equipment requirements |
| Microwave-Assisted | DMF, 100°C, 300W | 15 min | 85–92 | Rapid, high atom economy |
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound's structure?
Methodological Answer:
- 1H NMR (DMSO-d6): Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, thiol proton at δ 3.8–4.2 ppm). Sample preparation requires >98% purity to avoid solvent interference .
- X-ray Crystallography: Determines tautomeric forms (e.g., 5,6-dihydro tautomer vs. 1,6-dihydro). Ethanol clathrates (1:1) often yield suitable single crystals .
- Thermal Gravimetric Analysis (TGA): Identifies solvent retention in crystal lattices, with desolvation typically occurring at 150–180°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of triazine-thiol derivatives?
Methodological Answer: Discrepancies may arise from purity issues or tautomeric polymorphism. Implement:
- Purity Validation: HPLC-UV/Vis (C18 column, 0.1% TFA in H2O/MeCN gradient) to ensure ≥95% purity .
- Tautomer Identification: Variable-temperature NMR (-50°C to +50°C) to monitor dynamic equilibria .
- Biological Replication: Use ≥3 models (e.g., rat thyroid follicles and human thyrocyte cultures) for antithyroid activity confirmation .
Q. What strategies optimize the compound's solubility for in vivo pharmacological studies?
Methodological Answer: Address low aqueous solubility through:
- Co-solvent Systems: 10% DMSO/5% Tween-80 in saline enhances solubility 5-fold .
- Prodrug Design: Acetylation of the thiol group increases logP by 1.2 units, improving membrane permeability .
- Nanocrystallization: High-pressure homogenization (20,000 psi, 10 cycles) reduces particle size to <200 nm, tripling dissolution rates .
Q. How do structural modifications influence this compound's sodium channel modulation and antithyroid activity?
Methodological Answer:
- Sodium Channel Effects: Replace the 2-methylphenyl group with fluorinated aryl rings to enhance TTX-S inhibition (EC50 improvement from 22 μM to 8 μM). Validate via patch-clamp electrophysiology in dorsal root ganglion neurons .
- Antithyroid Activity: Introduce electron-withdrawing groups (e.g., -Cl) at the triazine ring to boost thyroid peroxidase inhibition (IC50 reduction from 15 μM to 5 μM). Confirm using radioactive iodide uptake assays in FRTL-5 cells .
Q. Table 2: Structure-Activity Relationship (SAR) Highlights
| Modification | Biological Target | Effect on Activity |
|---|---|---|
| Fluorination at aryl ring | TTX-S sodium channels | EC50 ↓ 62% |
| Chlorination at triazine | Thyroid peroxidase | IC50 ↓ 67% |
Q. What computational methods predict the tautomeric stability of 1,6-dihydro-1,3,5-triazine derivatives?
Methodological Answer:
- DFT Calculations (B3LYP/6-311+G(d,p)): Predict relative stability of tautomers. The 5,6-dihydro tautomer is typically 8–12 kcal/mol more stable than the 1,6-dihydro form due to conjugation effects .
- Molecular Dynamics (MD) Simulations: Simulate solvent interactions (e.g., ethanol clathrates) to explain crystallization preferences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
